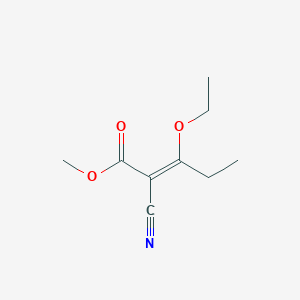

methyl (2Z)-2-cyano-3-ethoxypent-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-cyano-3-ethoxypent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-8(13-5-2)7(6-10)9(11)12-3/h4-5H2,1-3H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMKMMIALXAYOM-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C#N)C(=O)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C#N)/C(=O)OC)/OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Methyl 2z 2 Cyano 3 Ethoxypent 2 Enoate

Nucleophilic Addition Reactions at the α,β-Unsaturated System

The α,β-unsaturated system in methyl (2Z)-2-cyano-3-ethoxypent-2-enoate features a carbon-carbon double bond conjugated with both a cyano and an ester group. This conjugation renders the β-carbon electrophilic and susceptible to attack by nucleophiles. The mode of nucleophilic attack, whether at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition), is highly dependent on the nature of the nucleophile used. libretexts.org

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl and cyano compounds. chemistrysteps.com This pathway involves the addition of a nucleophile to the β-carbon of the conjugated system, leading to the formation of a new carbon-carbon bond at this position.

The regioselectivity of the addition of organometallic reagents to an α,β-unsaturated system like that in this compound is a well-established principle in organic synthesis. The outcome is largely dictated by the "hardness" or "softness" of the nucleophilic carbon.

Organolithium and Grignard Reagents: These reagents are considered "hard" nucleophiles due to the significant ionic character of their carbon-metal bonds. They typically react under kinetic control and preferentially attack the harder electrophilic center, which is the carbonyl carbon of the ester group, leading to 1,2-addition products. libretexts.orgrsc.org In the case of this compound, this would result in the formation of a tertiary alcohol after workup.

Organocuprates: In contrast, organocuprates, such as lithium diorganocuprates (R₂CuLi, Gilman reagents), are "soft" nucleophiles. rsc.org This characteristic directs their attack towards the softer electrophilic β-carbon of the double bond, resulting in a highly regioselective 1,4-conjugate addition. chemistrysteps.comrsc.orgwikipedia.org The initial product is a metal enolate, which upon aqueous workup, yields the β-substituted product. chemistrysteps.com The discovery by Kharash in 1941 that copper salts catalyze the 1,4-addition of Grignard reagents foreshadowed the extensive use of organocuprates for this transformation. wikipedia.orgmdpi.com

The expected reactivity of this compound with these nucleophiles is summarized in the table below.

| Organometallic Reagent | Type of Nucleophile | Primary Addition Product |

|---|---|---|

| Organolithium (RLi) | Hard | 1,2-Addition |

| Grignard (RMgX) | Hard | 1,2-Addition |

| Organocuprate (R₂CuLi) | Soft | 1,4-Conjugate Addition |

The precise mechanism of the conjugate addition of organocuprates has been the subject of extensive investigation, and several pathways have been proposed. scribd.com It is generally accepted that the reaction proceeds through a multi-step process rather than a simple, direct nucleophilic attack.

####### 3.1.1.2.1. Electron Transfer Pathways

One of the proposed mechanisms involves a single-electron transfer (SET) from the electron-rich organocuprate to the electron-deficient α,β-unsaturated system. iupac.org This pathway is supported by the correlation found between the reactivity of enones and their one-electron polarographic reduction potentials. scribd.com The proposed steps are:

Formation of an initial complex between the cuprate (B13416276) and the substrate.

A single-electron transfer from the cuprate to the unsaturated system to generate a radical anion and a cuprate radical cation.

Coupling of the radicals to form a copper(III) species.

Reductive elimination to form the carbon-carbon bond and regenerate a copper(I) species.

However, direct evidence for radical intermediates in these reactions has been elusive, leading critics to argue that the reduction potential may simply be a measure of the substrate's electron affinity rather than definitive proof of an SET mechanism. scribd.com

####### 3.1.1.2.2. Copper(III) Intermediates and Their Role in Reactivity

A more widely accepted mechanism avoids the formation of free radicals and proceeds via an oxidative addition-reductive elimination sequence involving a copper(III) intermediate. wikipedia.orgscribd.com This pathway is supported by computational studies and, in some cases, spectroscopic analysis. chem-station.com The key steps are:

Reversible formation of a π-complex between the copper(I) center of the cuprate and the C=C double bond of the substrate. iupac.orgacs.org

Oxidative addition of the copper(I) species across the double bond. This step involves the transfer of the alkyl group from the cuprate to the β-carbon and the formation of a formal copper(III) enolate intermediate. wikipedia.orgchem-station.com

Reductive elimination from the Cu(III) intermediate, which forms the new carbon-carbon bond and yields the lithium enolate product, regenerating the Cu(I) catalyst. wikipedia.org

This mechanistic model is now generally accepted for both conjugate addition and substitution reactions involving organocuprates. chem-station.com

####### 3.1.1.2.3. Influence of Lewis Acids and Solvent Effects on Addition Mechanism

The rate and efficiency of organocuprate conjugate additions can be significantly influenced by additives and reaction conditions.

Lewis Acids: The addition of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or chlorotrimethylsilane (B32843) (TMSCl), can dramatically accelerate the rate of conjugate addition. wikipedia.orgchem-station.com The Lewis acid is believed to coordinate to the carbonyl oxygen (or the nitrogen of the cyano group). This coordination increases the electrophilicity of the conjugated system, making the β-carbon more susceptible to nucleophilic attack and facilitating the key C-C bond-forming step. mdpi.comchem-station.com This strategy is particularly useful for reactions involving sterically hindered substrates. wikipedia.orgchem-station.com

Conjugate (1,4-) Additions

Reactivity with Nitrogen and Oxygen Nucleophiles

This compound is a highly functionalized Michael acceptor, susceptible to conjugate addition by various nucleophiles. The presence of both a cyano and a methoxycarbonyl group at the α-position significantly activates the β-position towards nucleophilic attack. The β-ethoxy group further influences the reactivity, acting as a potential leaving group in subsequent reactions.

The reactions of β-alkoxy-α,β-unsaturated compounds with nitrogen and oxygen nucleophiles, such as amines and alkoxides, typically proceed via a conjugate addition mechanism. For instance, the addition of primary and secondary amines to α,β-unsaturated esters can be effectively promoted by microwave irradiation, leading to the corresponding β-amino esters in high yields and with reduced reaction times. mdpi.comnih.gov In the case of this compound, the reaction with an amine would likely proceed through the initial addition of the amine to the β-carbon to form a resonance-stabilized carbanion intermediate. Subsequent protonation would yield the β-amino adduct.

The general reactivity pattern of α,β-unsaturated nitriles with nucleophiles involves the addition to the carbon-carbon double bond, forming new carbon-carbon or carbon-heteroatom bonds. fiveable.me The conjugation of the nitrile group with the alkene delocalizes the π-electrons, making the β-carbon more susceptible to nucleophilic attack. fiveable.me

A study on the addition of various amines to methyl acrylates under microwave irradiation provides insight into the expected reactivity. The reaction of benzylamine (B48309) with methyl methacrylate, for example, proceeds to completion at elevated temperatures to afford the corresponding β-amino ester in high yield. mdpi.com

| Nucleophile | Substrate | Conditions | Product | Yield (%) | Reference |

| Benzylamine | Methyl methacrylate | Microwave, 130 °C, 1 h | (±)-Methyl 3-(benzylamino)-2-methylpropanoate | 97 | mdpi.com |

| (S)-α-Methylbenzylamine | Methyl crotonate | Microwave, 150 °C, 6 h | (S,S)- and (S,R)-Methyl 3-((S)-1-phenylethylamino)butanoate | Moderate | mdpi.com |

| (S)-α-Methylbenzylamine | Methyl methacrylate | Microwave, 150 °C, 3 h | (S,S)- and (S,R)-Methyl 2-methyl-3-((S)-1-phenylethylamino)propanoate | Moderate | mdpi.com |

Stereochemical Control in Conjugate Additions

The conjugate addition to this compound can lead to the formation of new stereocenters at the α and β positions. The stereochemical outcome of such reactions is influenced by several factors, including the geometry of the starting alkene, the nature of the nucleophile, the reaction conditions, and the presence of chiral auxiliaries or catalysts.

Direct (1,2-) Additions and Regioselectivity Considerations

In addition to the highly favored conjugate (1,4-) addition, α,β-unsaturated systems with a carbonyl or cyano group can potentially undergo direct (1,2-) addition to the electrophilic carbon of these functional groups. The regioselectivity between these two pathways is a critical consideration in the reactions of this compound.

The balance between 1,2- and 1,4-addition is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. Hard nucleophiles, such as organolithium reagents and certain Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman cuprates and enamines, generally prefer 1,4-addition.

In the case of β-alkoxy-α,β-unsaturated ketones, the reaction with Grignard reagents can show variable regioselectivity. For instance, alkyl and aryl Grignard reagents often react with cyclic β-alkoxy-α,β-unsaturated trifluoromethylketones via 1,4-addition. researchgate.net However, benzyl (B1604629) Grignard reagents have been shown to react via 1,2-addition to afford unsaturated allylic alcohols in high yield. researchgate.net

Computational studies on the reaction of aromatic β-alkoxy esters with Grignard reagents have elucidated the mechanism of direct displacement of the alkoxy group, which proceeds through an inner-sphere attack of the nucleophilic alkyl group from magnesium to the reacting carbon via a metallaoxetane transition state. nih.govnih.gov The formation of a strong magnesium chelate with the reacting alkoxy and carbonyl groups dictates the observed reactivity and selectivity. nih.govnih.gov

For this compound, the highly electrophilic nature of the β-carbon, due to the cumulative electron-withdrawing effect of the cyano and ester groups, strongly favors conjugate addition with most nucleophiles. However, with highly reactive, hard nucleophiles, the possibility of 1,2-addition to either the ester carbonyl or the nitrile group cannot be entirely ruled out. The steric hindrance around the carbonyl and cyano groups, as well as the electronic effects of the substituents, will ultimately determine the regiochemical outcome.

Cycloaddition Reactions Involving the Unsaturated System

Diels-Alder Reactions as Dienophiles or Diene Components

The electron-deficient nature of the double bond in this compound, due to the presence of the electron-withdrawing cyano and methoxycarbonyl groups, makes it a potential dienophile in Diels-Alder reactions. wikipedia.orgorganic-chemistry.org In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgorganic-chemistry.org The cyano group is a particularly effective electron-withdrawing group for activating dienophiles. youtube.com

While specific examples of this compound acting as a dienophile in Diels-Alder reactions are not documented in the searched literature, its structural features suggest it would react readily with electron-rich dienes such as substituted butadienes or cyclic dienes like cyclopentadiene. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the endo rule and the (Z)-geometry of the dienophile.

Conversely, for this molecule to act as a diene component, it would require participation in an inverse-electron-demand Diels-Alder reaction. wikipedia.orgorganic-chemistry.org This would necessitate reaction with an electron-rich dienophile. However, the inherent electron-poor nature of the π-system in this compound makes it an unlikely candidate for a diene in such reactions.

Unactivated nitriles have been shown to participate as dienophiles in intramolecular Diels-Alder reactions, particularly when entropically favored and coupled with a highly reactive diene. nih.govnih.gov

[2+1], [3+2], and [4+1] Cycloadditions

The electron-deficient double bond of this compound is also a suitable partner for various other cycloaddition reactions.

[3+2] Cycloadditions: This class of reactions is particularly well-established for the synthesis of five-membered heterocycles. Nitrile oxides, generated in situ, are common 1,3-dipoles that react with alkenes to form isoxazolines. The reaction of an electron-deficient alkene like this compound with a nitrile oxide would be expected to proceed with high regioselectivity. Computational studies on the [3+2] cycloaddition of nitrones to electron-deficient alkenes have shown that these reactions can proceed through a zwitterionic mechanism, and the regioselectivity is influenced by the electronic nature of the reactants. scielo.org.mxstackexchange.com

Transformations of the Nitrile Functionality

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities, including amines and carboxylic acids.

Hydrolysis: The hydrolysis of nitriles can be performed under either acidic or basic conditions to yield carboxylic acids. fiveable.meresearchgate.netnih.gov The reaction proceeds through an amide intermediate. fiveable.meresearchgate.netnih.gov

Acidic Hydrolysis: Treatment with aqueous acid, such as hydrochloric acid, and heat will convert the nitrile to a carboxylic acid and ammonium (B1175870) salt. researchgate.netnih.gov

Basic Hydrolysis: Heating with an aqueous base, like sodium hydroxide (B78521), will initially produce the salt of the carboxylic acid and ammonia (B1221849). researchgate.netnih.gov Subsequent acidification is required to obtain the free carboxylic acid. nih.gov The conditions for basic hydrolysis can sometimes be controlled to isolate the intermediate amide. mdpi.com

Reduction: The nitrile group can be reduced to a primary amine using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a common reagent for the reduction of nitriles to primary amines. nih.gov However, LiAlH₄ is a very strong reducing agent and may also reduce the ester functionality in this compound.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a milder reducing agent that can selectively reduce nitriles to aldehydes upon hydrolysis of the intermediate imine. nih.govumich.edu Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-reduction to the amine. It is important to note that DIBAL-H can also reduce esters to aldehydes. umich.edu The chemoselectivity of the reduction would depend on the specific reaction conditions.

The presence of the α,β-unsaturation adds another layer of complexity to the reduction of the nitrile group. Catalytic hydrogenation, a common method for nitrile reduction, would likely also reduce the carbon-carbon double bond.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile functionality in α,β-unsaturated cyanoesters like this compound can proceed under either acidic or basic conditions to yield the corresponding carboxamide and subsequently the carboxylic acid.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Subsequent attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable carboxamide. Prolonged reaction times or harsher conditions can lead to further hydrolysis of the carboxamide to the corresponding carboxylic acid.

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting cyanohydrin-like intermediate is then protonated by the solvent to form the carboxamide. Similar to acid-catalyzed hydrolysis, the carboxamide can be further hydrolyzed to the carboxylic acid upon extended reaction. The hydrolysis of the ester moiety can be a competing reaction under these conditions.

| Reaction | Reagents and Conditions | Product(s) | Notes |

| Acidic Hydrolysis | Dilute HCl or H₂SO₄, heat | Methyl (2Z)-3-ethoxy-2-(aminocarbonyl)pent-2-enoate, Methyl (2Z)-3-ethoxy-2-(carboxy)pent-2-enoate | The carboxamide is the initial product, which can be further hydrolyzed to the carboxylic acid. |

| Basic Hydrolysis | Aqueous NaOH or KOH, heat | (2Z)-2-Cyano-3-ethoxypent-2-enamide, (2Z)-2-Cyano-3-ethoxypent-2-enoic acid | Saponification of the methyl ester is a likely side reaction. |

Reduction to Amines

The reduction of the nitrile group in this compound to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as Raney Nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. These conditions are generally effective for the reduction of nitriles to primary amines.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used. However, with LiAlH₄, the ester functionality is also susceptible to reduction, which would lead to a diol. To selectively reduce the nitrile in the presence of the ester, milder or more specific reducing agents might be required. For instance, catalytic hydrogenation with specific catalysts can sometimes achieve this selectivity.

| Reducing Agent | Conditions | Product | Selectivity Notes |

| H₂/Raney Ni | High pressure, elevated temperature | Methyl (2Z)-2-(aminomethyl)-3-ethoxypent-2-enoate | Ester group may also be reduced under harsh conditions. |

| LiAlH₄ | Anhydrous ether or THF, reflux | (2Z)-2-(aminomethyl)-3-ethoxypent-2-en-1-ol | Both nitrile and ester groups are typically reduced. |

| H₂/Pd-C | Methanol or Ethanol, room temperature | Methyl (2Z)-2-(aminomethyl)-3-ethoxypent-2-enoate | Can often be selective for the nitrile over the ester under mild conditions. researchgate.net |

Pinner Reaction and Related Transformations

The Pinner reaction provides a pathway to convert the nitrile group of this compound into an imino ester hydrochloride salt, which can then be hydrolyzed to an ester or reacted with ammonia to form an amidine. The reaction is typically carried out by treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride.

The electron-deficient nature of the nitrile in the target molecule, due to the adjacent ester group, makes it a suitable substrate for the Pinner reaction. The reaction proceeds via protonation of the nitrile nitrogen by HCl, followed by nucleophilic attack of the alcohol. The resulting Pinner salt is a versatile intermediate. Hydrolysis of the Pinner salt with water yields the corresponding ester, while treatment with ammonia or amines leads to the formation of amidines.

| Reactant | Reagents | Intermediate | Final Product |

| Methanol | Anhydrous HCl | Methyl (2Z)-2-cyano-3-ethoxypent-2-enimidate hydrochloride | Methyl (2Z)-3-ethoxy-2-(methoxycarbonyl)pent-2-enoate |

| Ammonia | Anhydrous HCl, then NH₃ | Methyl (2Z)-2-cyano-3-ethoxypent-2-enimidate hydrochloride | Methyl (2Z)-2-carbamimidoyl-3-ethoxypent-2-enoate |

Reactions of the Ester Moiety

The methyl ester group of this compound undergoes reactions typical of carboxylic acid esters, including transesterification and reduction to an alcohol.

Transesterification Reactions

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. In acid-catalyzed transesterification, protonation of the carbonyl oxygen of the ester activates it towards nucleophilic attack by the alcohol. In base-catalyzed transesterification, the alkoxide of the new alcohol acts as the nucleophile. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

| Alcohol | Catalyst | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate |

| Isopropanol | NaOiPr (catalytic) | Isopropyl (2Z)-2-cyano-3-ethoxypent-2-enoate |

| Benzyl alcohol | Ti(OiPr)₄ (catalytic) | Benzyl (2Z)-2-cyano-3-ethoxypent-2-enoate |

Reduction to Alcohols

The methyl ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. As mentioned previously, LiAlH₄ will also reduce the nitrile group, leading to the formation of an amino alcohol.

Selective reduction of the ester in the presence of the nitrile is challenging but can sometimes be achieved using specific reagents. For example, sodium borohydride (B1222165) in the presence of certain additives or under specific conditions might show some selectivity, although it is generally less reactive towards esters than LiAlH₄.

| Reducing Agent | Conditions | Product | Notes |

| LiAlH₄ | Anhydrous ether or THF | (2Z)-2-(aminomethyl)-3-ethoxypent-2-en-1-ol | Reduces both ester and nitrile groups. |

| DIBAL-H | Toluene, low temperature | (2Z)-2-Cyano-3-ethoxypent-2-enal | Can selectively reduce the ester to an aldehyde at low temperatures. |

Stereoisomerization Processes: (2Z)- to (2E)- Isomerization Studies

The stereochemistry of the carbon-carbon double bond in this compound is a critical aspect of its structure and reactivity. The (2Z)-isomer, where the higher priority groups (the cyano and the ethyl group of the pentenoate chain) are on the same side of the double bond, can potentially isomerize to the thermodynamically more stable (2E)-isomer.

This isomerization can be promoted by heat, light, or acid/base catalysis. The driving force for the isomerization is often the relief of steric strain present in the (2Z)-isomer. In some related systems, such as 3-amino-2-cyanoacrylates, the (Z)-isomer is found to be the more stable form due to intramolecular hydrogen bonding. While a similar intramolecular interaction is not present in this compound, the relative stabilities of the (2Z) and (2E) isomers would depend on the balance between steric hindrance and electronic interactions.

Studies on the isomerization of similar β-alkoxy-α,β-unsaturated esters indicate that the equilibrium often favors the (E)-isomer, where the larger substituents are on opposite sides of the double bond, thus minimizing steric repulsion.

| Condition | Outcome | Driving Force |

| Heating | Isomerization to the (2E)-isomer | Attainment of thermodynamic equilibrium, relief of steric strain. |

| UV Irradiation | Photostationary state of (2Z) and (2E) isomers | Photoisomerization. |

| Acid or Base Catalysis | Isomerization to the (2E)-isomer | Facilitation of bond rotation through protonation/deprotonation or nucleophilic addition/elimination pathways. |

In-Silico Exploration of this compound: A Computational and Theoretical Perspective

To provide a comprehensive and scientifically accurate article as requested, specific data from quantum chemical calculations, such as Density Functional Theory (DFT) or other advanced computational methods, would be required. This data would be essential to populate the sections and subsections of the proposed outline, including:

Electronic Structure and Reactivity Descriptors: This would involve the calculation of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity indices (e.g., hardness, softness, electrophilicity).

Reaction Pathway Elucidation: A thorough analysis would necessitate the computational modeling of potential reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Conformational Analysis: This section would require a systematic search of the potential energy surface to identify stable conformers and determine their relative energies and stereochemical preferences.

Prediction of Spectroscopic Signatures: The generation of theoretical spectra (e.g., NMR, IR, Raman) would be needed for comparison with experimental data and to aid in structural elucidation.

The absence of such specific computational studies for this compound in accessible databases and scientific journals prevents the creation of a factually accurate and detailed article. Any attempt to do so would require extrapolation from related but distinct molecules, which would not meet the stringent requirement of focusing solely on the target compound and would amount to speculation.

Future computational research dedicated to this compound would be necessary to provide the specific data needed to construct the requested scientific article.

Analytical Methodologies for Characterization and Monitoring

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural characterization of methyl (2Z)-2-cyano-3-ethoxypent-2-enoate, offering evidence for its atomic connectivity and the spatial arrangement of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a compound with the complexity of this compound, one-dimensional NMR (¹H and ¹³C) provides foundational information. However, advanced 2D NMR techniques would be employed for unambiguous assignment of all proton and carbon signals, especially to confirm the (Z)-isomer configuration.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is anticipated to show distinct signals corresponding to the methyl ester protons, the ethoxy group's methylene (B1212753) and methyl protons, and the ethyl group's protons at the C3 position. The chemical shifts of these protons would be influenced by their local electronic environments.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the cyano group, the ester carbonyl, the olefinic carbons, and the carbons of the methyl and ethoxy groups. The chemical shift of the cyano carbon is a particularly characteristic feature.

While solid-state NMR is a powerful technique for studying the structure of solid materials, its application would be more relevant if the compound were in a solid or polymeric form and questions about its crystalline structure or solid-state dynamics needed to be addressed.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the precise elemental formula and confirming the compound's identity.

Fragmentation patterns observed in the mass spectrum, often induced by techniques like electron ionization (EI), would offer valuable structural information. The fragmentation would likely involve the loss of the methoxy (B1213986) group from the ester, the ethoxy group, or cleavage of the ethyl group, providing corroborative evidence for the proposed structure.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|---|

| [M]+ | 183.0895 |

| [M+H]+ | 184.0974 |

Note: These are theoretical values. Actual experimental values may vary slightly.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit strong absorption bands characteristic of the key functional groups. A sharp, intense peak around 2220 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The α,β-unsaturated ester carbonyl (C=O) would likely show a strong absorption in the region of 1720-1740 cm⁻¹. The C=C double bond stretch would appear around 1620-1640 cm⁻¹. Additionally, C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching and bending vibrations for the alkyl groups, would be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N and C=C stretching vibrations, which are often strong and sharp in Raman spectra, would be particularly useful for confirmation. The relative intensities of the vibrational modes in IR and Raman can also provide insights into the molecular symmetry.

Table 2: Expected Vibrational Spectroscopy Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Cyano (C≡N) | ~2220 | IR, Raman |

| Carbonyl (C=O) | ~1720-1740 | IR |

| Alkene (C=C) | ~1620-1640 | IR, Raman |

| C-O Stretch | ~1000-1300 | IR |

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for evaluating the purity of this compound and for separating it from its (E)-isomer and other potential impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for assessing the purity of the compound. The choice between GC and HPLC would depend on the compound's volatility and thermal stability.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an excellent method for purity determination. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both purity assessment and preparative separation. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective. The compound would be detected using a UV detector, as the conjugated system is expected to absorb in the UV region. The peak area percentage from the chromatogram would provide a quantitative measure of purity.

Advanced Applications in Organic Synthesis

Methyl (2Z)-2-Cyano-3-ethoxypent-2-enoate as a Versatile Building Block

The unique arrangement of a nitrile, a methyl ester, an enol ether, and a Z-configured double bond endows this compound with multiple reactive sites. This functionality makes it a potentially valuable precursor for constructing intricate molecular architectures.

Precursor in the Synthesis of Complex Natural Products and Pharmaceutical Intermediates

Compounds with similar α-cyano-α,β-unsaturated ester motifs are known to be valuable intermediates in the synthesis of pharmaceuticals. For instance, related structures can be synthesized through methods like the Knoevenagel condensation of aldehydes or ketones with cyanoacetates. ontosight.ai The electrophilic nature of the double bond, enhanced by the electron-withdrawing cyano and ester groups, makes it susceptible to conjugate addition reactions. This reactivity could be exploited to introduce complex substituents, a key step in building the carbon skeleton of many natural products and active pharmaceutical ingredients.

The presence of the ethoxy group offers an additional point of modification. It can act as a leaving group in substitution reactions or be cleaved to reveal a β-keto functionality, which is a common precursor in various cyclization and condensation reactions essential for synthesizing complex molecules.

Utility in the Construction of Nitrogen, Oxygen, and Sulfur Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The structural features of this compound make it a promising candidate for the synthesis of various heterocycles.

Nitrogen Heterocycles: The reaction of the electrophilic double bond with binucleophiles containing nitrogen, such as hydrazines or amidines, could lead to the formation of pyrazoles, pyrimidines, and other nitrogen-containing rings. The cyano group can also participate in cyclization reactions, for example, by reacting with an adjacent nucleophile to form a fused ring system. The synthesis of 2-cyano-3-benzylaminoacrylates, for instance, has been explored for creating compounds with biological activity. nih.gov

Oxygen and Sulfur Heterocycles: Intramolecular cyclization of derivatives of this compound could lead to the formation of oxygen heterocycles like pyrans or furans, particularly if the ethoxy group is first converted to a hydroxyl group. mdpi.com Similarly, reactions with sulfur nucleophiles, such as Lawesson's reagent or hydrogen sulfide, could provide access to thiophenes and other sulfur-containing heterocycles. The general reactivity of 1,4-dicarbonyl compounds, which can be seen as a related structural motif, is well-established in the synthesis of five-membered heterocycles through reactions like the Paal-Knorr synthesis. mdpi.com

Development of Catalytic Asymmetric Reactions Utilizing the Compound

The prochiral nature of the double bond in this compound makes it a suitable substrate for catalytic asymmetric reactions. The development of such reactions is a major focus in modern organic synthesis as it allows for the selective production of a single enantiomer of a chiral molecule.

Enantioselective conjugate additions of various nucleophiles, catalyzed by chiral organocatalysts or metal complexes, could be envisioned. mdpi.comresearchgate.net This would allow for the stereocontrolled introduction of a substituent at the β-position, generating a chiral center. Such asymmetric transformations are crucial for the synthesis of enantiomerically pure drugs. The field of catalytic asymmetric cyanation reactions, for example, is well-developed for various unsaturated compounds. acs.org

Mechanistic Probes in Synthetic Methodologies

Due to its specific stereochemistry and electronic properties, this compound could serve as a mechanistic probe to elucidate the pathways of certain chemical reactions. For instance, in studying the stereoselectivity of a novel conjugate addition reaction, the Z-geometry of the starting material would influence the stereochemical outcome of the product, providing insights into the transition state of the reaction. Comparing its reactivity with the corresponding (E)-isomer would be particularly informative.

Design and Synthesis of Advanced Materials Precursors

The functional groups present in this compound could allow for its use as a precursor in the synthesis of monomers for advanced materials. For example, the double bond could potentially undergo polymerization or copolymerization reactions. The synthesis of novel copolymers from related 2-cyano-3-phenyl-2-propenoates has been reported, indicating the potential for this class of compounds in polymer chemistry. chemrxiv.orgchemrxiv.org The cyano and ester groups could also be chemically modified post-polymerization to tune the properties of the resulting material.

Future Directions in Research

Exploration of Novel Synthetic Routes and Reagents

Future investigations into the synthesis of methyl (2Z)-2-cyano-3-ethoxypent-2-enoate and its analogs will likely focus on the development of more efficient, selective, and environmentally benign methods. Key areas of exploration include the application of organocatalysis and photocatalysis.

Organocatalysis: This field offers a metal-free approach to catalysis, reducing the risk of heavy metal contamination in the final products. beilstein-journals.org The use of small organic molecules as catalysts can provide high levels of stereocontrol, which is crucial for the synthesis of chiral molecules with potential biological activity. youtube.com Future research could focus on designing chiral organocatalysts for the asymmetric synthesis of functionalized cyanoenoates.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing area of research. wikipedia.orgresearchgate.net Photocatalytic methods can often be carried out under mild conditions and can enable unique chemical transformations that are not accessible through traditional thermal methods. Research in this area could lead to novel methods for the synthesis and functionalization of this compound.

A comparative look at potential catalytic systems is presented in the table below:

| Catalytic System | Potential Advantages | Representative Catalyst Classes |

| Organocatalysis | Metal-free, high enantioselectivity, mild reaction conditions | Proline and its derivatives, chiral amines, N-heterocyclic carbenes |

| Photocatalysis | Use of light as a traceless reagent, unique reactivity | Ruthenium and iridium complexes, organic dyes |

Advanced Mechanistic Studies using Modern Spectroscopic and Computational Tools

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Future research will likely employ a combination of advanced spectroscopic and computational techniques to probe these mechanisms in detail.

In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and in-situ NMR (nuclear magnetic resonance) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products during a chemical reaction. This data can be invaluable for elucidating reaction pathways and identifying key intermediates. For instance, in-situ monitoring could be used to study the kinetics of the Michael addition of nucleophiles to the electron-deficient double bond of the cyanoenoate. exlibrisgroup.com.cnrsc.org

Computational Tools: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. uab.catresearchgate.netresearchgate.netstackexchange.com DFT can be used to calculate the energies of reactants, transition states, and products, providing insights into the feasibility of different reaction pathways. These computational studies can complement experimental findings and aid in the rational design of new catalysts and reaction conditions. For example, DFT could be employed to model the transition states of various cycloaddition reactions involving this compound to predict the stereochemical outcome. acs.org

Expansion of Synthetic Utility towards Underexplored Molecular Architectures

The rich functionality of this compound makes it an attractive building block for the synthesis of a wide range of complex organic molecules. Future research will likely focus on exploring its utility in cascade reactions to construct novel heterocyclic and spirocyclic frameworks.

Cascade Reactions for Heterocyclic Synthesis: Cascade reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules. nih.govarkat-usa.orgresearchgate.net The electrophilic nature of the double bond in this compound, coupled with the reactivity of the cyano and ester groups, makes it an ideal substrate for such transformations. For example, it could be employed in cascade reactions with bifunctional nucleophiles to generate a variety of nitrogen- and oxygen-containing heterocycles. researchgate.net

Synthesis of Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, are prevalent in many natural products and pharmaceutically active compounds. The development of new methods for the synthesis of these challenging architectures is an active area of research. mdpi.comnih.govrsc.orgresearchgate.net this compound could serve as a precursor for the synthesis of novel spirocyclic compounds through cycloaddition or annulation strategies.

Development of Sustainable and Economically Viable Synthetic Processes

The development of sustainable and economically viable synthetic processes is a key goal of modern chemistry. Future research on this compound will likely focus on the implementation of green chemistry principles, including the use of biocatalysis and continuous flow technologies.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and environmental benignity. nih.govnih.gov For a compound like this compound, biocatalytic methods could be explored for its synthesis, for example, through enzyme-catalyzed esterification or transesterification reactions. mdpi.comresearchgate.netresearchgate.net

Continuous Flow Synthesis: Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. acs.orgaurigeneservices.comresearchgate.netlonza.com Flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and process intensification. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process.

A summary of sustainable approaches is provided in the table below:

| Sustainable Approach | Key Benefits | Potential Application for this compound |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts | Enzymatic synthesis of the ester functionality. |

| Continuous Flow | Improved safety and control, enhanced efficiency, easier scale-up | Continuous production to improve yield and reduce waste. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl (2Z)-2-cyano-3-ethoxypent-2-enoate to ensure stereochemical purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a cyanoacetate derivative and an ethoxy-substituted aldehyde. To favor the Z-configuration, use a non-polar solvent (e.g., toluene) and catalytic amounts of ammonium acetate or piperidine under reflux. Monitoring reaction progress via for characteristic olefinic proton shifts (δ ~6–8 ppm) ensures stereochemical control. For similar protocols, refer to crystallographic studies of structurally analogous α,β-unsaturated esters .

Q. How can single-crystal X-ray diffraction confirm the molecular geometry of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane). Data collection using Mo-Kα radiation (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts. Structure solution with SHELXT and refinement via SHELXL yield anisotropic displacement parameters. Validate geometry using ORTEP-III for visualization and PLATON for bond-length/angle consistency.

Q. What spectroscopic techniques are critical for characterizing the electronic environment of the α,β-unsaturated ester moiety?

- Methodological Answer :

- IR Spectroscopy : Confirm the C≡N stretch (~2200 cm) and ester C=O (~1700 cm).

- : Identify the Z-configuration through coupling constants ( ~10–12 Hz for trans olefins; lower values for cis).

- UV-Vis : Detect π→π* transitions (λ ~250–300 nm) influenced by conjugation with the cyano group.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Michael addition reactions?

- Methodological Answer : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in aprotic solvents (DMF, THF). Monitor regioselectivity via or HPLC. Computational modeling (DFT/B3LYP/6-31G**) predicts charge distribution at the β-carbon, correlating with experimental outcomes. For analogous reactivity analyses, see studies on thiazolidinone derivatives .

Q. What role do intermolecular interactions play in the crystal packing of this compound?

- Methodological Answer : Analyze hydrogen-bonding networks using graph-set notation (e.g., chains or rings) via Mercury or PLATON . The ethoxy group may participate in C–H···O interactions, while the cyano group engages in dipole-dipole stacking. Compare with crystal structures of related esters, such as (2Z)-2-cyclopentylidenehydrazine derivatives .

Q. How can computational chemistry predict the environmental degradation pathways of this compound?

- Methodological Answer : Use Gaussian or ORCA for DFT calculations to model hydrolysis (acid/base-catalyzed) or photolysis. Solvent models (e.g., CPCM) simulate aqueous conditions. Transition-state analysis identifies rate-limiting steps. Validate predictions via HPLC-MS under controlled pH/temperature .

Q. What experimental designs are suitable for assessing the compound’s stability under varying thermal conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) at 5–10°C/min under nitrogen. For kinetic stability, use Arrhenius plots of degradation rates at 50–150°C. Pair with to detect decomposition products (e.g., ester hydrolysis to carboxylic acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.